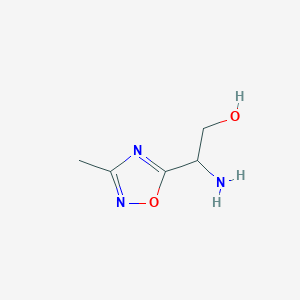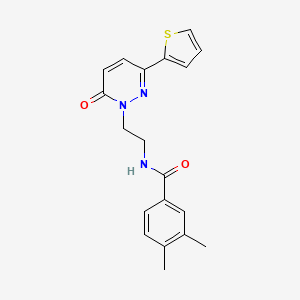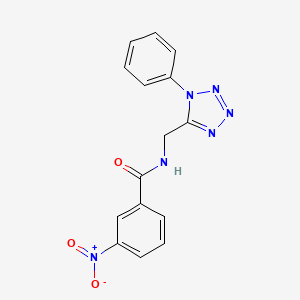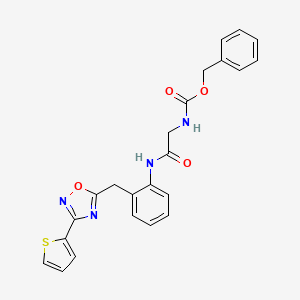
1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as DMOT, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. DMOT belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Characterization
Novel Synthesis Approaches
Research has developed methods for synthesizing novel compounds involving 1,2,4-triazole derivatives, demonstrating the versatility of triazole-based frameworks in creating diverse chemical structures with potentially significant biological and chemical properties (Latthe, Sunagar, & Badami, 2007). These methods highlight the importance of 1,2,4-triazoles in medicinal chemistry and materials science.
Crystal Structure Analysis
The structural characterization of triazole derivatives, including analysis of crystal structures, has been a focus to understand the molecular configuration and potential interaction mechanisms with biological targets. Such studies are crucial for the development of new materials and pharmaceutical agents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Antioxidant Activities
Antioxidant Properties
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant activities. These studies have identified compounds with significant antioxidant potential, comparing favorably with standard antioxidants. This research indicates the potential for triazole derivatives in developing new antioxidant agents (Yüksek et al., 2013).
Antimicrobial and Cytotoxicity Studies
The antimicrobial activities and cytotoxicity of triazole derivatives have been investigated, suggesting the potential for these compounds in therapeutic applications, including cancer treatment and infection control. Such studies are essential for the discovery of new drugs with improved efficacy and safety profiles (Düğdü et al., 2014).
Molecular Interactions and Properties
Molecular Structure Analysis
The study of molecular and crystal structures of triazole derivatives provides insights into their chemical behavior and interaction potentials. Understanding these properties is crucial for the design of materials and molecules with specific functions (Dolzhenko et al., 2011).
Physicochemical Properties
Research into the physicochemical properties of triazole derivatives, including their acidic properties and solubility, informs the design of compounds with desirable pharmacokinetic and pharmacodynamic characteristics. This is key for the development of drugs that are both effective and well-tolerated (Yüksek et al., 2008).
properties
IUPAC Name |
2,4-dimethyl-5-(oxan-4-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-8(10-12(2)9(11)13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJVVCKDPUCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)

![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)
![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)
